Cas no 3519-30-0 ((S)-Tert-butyl 2-hydroxy-3-methylbutanoate)

(S)-Tert-butyl 2-hydroxy-3-methylbutanoate is a chiral ester derivative of 2-hydroxy-3-methylbutanoic acid, featuring a tert-butyl protecting group that enhances stability and facilitates selective reactions in synthetic applications. Its stereochemical purity makes it valuable for asymmetric synthesis, particularly in pharmaceutical and fine chemical industries, where enantioselectivity is critical. The tert-butyl group improves solubility in organic solvents and offers steric hindrance, enabling controlled functionalization. This compound is commonly employed as an intermediate in the synthesis of bioactive molecules, including peptidomimetics and natural product analogs. Its well-defined chiral center ensures reproducibility in stereospecific transformations, making it a reliable building block for complex molecular architectures.
(S)-Tert-butyl 2-hydroxy-3-methylbutanoate structure
3519-30-0 structure
Product Name:(S)-Tert-butyl 2-hydroxy-3-methylbutanoate
CAS No:3519-30-0
MF:C9H18O3
MW:174.237423419952
MDL:MFCD04972376
CID:304018
PubChem ID:12943847
Update Time:2025-06-08

(S)-Tert-butyl 2-hydroxy-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (2S)-
    • (S)-Alphahydroxyisovaleric acid t-butyl ester
    • L-ALPHAHYDROXYISOVALERIC ACID T-BUTYL ESTER
    • (S)-N-(tert-butoxycarbonyl)pyrrolidin-2-carboxylic acid hydrazide
    • (S)-N-tert-butoxycarbonylpyrrolidin-2-carboxylic acid hydrazide
    • (S)-t-but
    • (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
    • < (S)-1-(tert-Butyloxycarbonyl)-2-pyrrolidinoyl> hydrazine
    • ALBB-015820
    • ANW-73739
    • Boc-L-Pro-NHNH2
    • CTK5F9395
    • DL-N-Boc-proline hydrazide
    • L-2-Hydroxy-3-methylbutansaeure-t-butylester
    • N-(Boc)-L-proline hydrazide
    • SureCN8237595
    • (S)-tert-butyl 2-hydroxy-3-methylbutanoate
    • L-alpha-Hydroxyisovaleric acid t-butyl ester
    • PubChem5569
    • Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (2S)-
    • N537
    • (S)-ahydroxyisovaleric acid tert-butyl ester
    • tert-butyl (2S)-2-hydroxy-3-methylbutanoate
    • [S,(?)]-2-Hydroxy-3-methylbutyric acid tert-butyl ester
    • Butanoic acid,2-hydroxy-3-Methyl-,1,1-
    • SCHEMBL4671957
    • 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate
    • 3519-30-0
    • DTXSID501228125
    • MFCD04972376
    • (S)-tert-butyl2-hydroxy-3-methylbutanoate
    • CS-B0164
    • AKOS017343075
    • CS-13973
    • (S)-t-Butyl 2-hydroxy-3-methylbutanoate
    • (S)-Tert-butyl 2-hydroxy-3-methylbutanoate
    • MDL: MFCD04972376
    • Inchi: 1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m0/s1
    • InChI Key: XQTIFSCLEWPKCF-ZETCQYMHSA-N
    • SMILES: O(C([C@H](C(C)C)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 174.12564
  • Monoisotopic Mass: 174.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 1.8

Experimental Properties

  • PSA: 46.53

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(S)-Tert-butyl 2-hydroxy-3-methylbutanoate Suppliers

Amadis Chemical Company Limited
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(CAS:3519-30-0)(S)-Tert-butyl 2-hydroxy-3-methylbutanoate
Order Number:A1228407
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:29
Price ($):229
Email:sales@amadischem.com

Additional information on (S)-Tert-butyl 2-hydroxy-3-methylbutanoate

Recent Advances in the Synthesis and Applications of (S)-Tert-butyl 2-hydroxy-3-methylbutanoate (CAS: 3519-30-0)

In the rapidly evolving field of chemical biology and pharmaceutical research, (S)-Tert-butyl 2-hydroxy-3-methylbutanoate (CAS: 3519-30-0) has emerged as a critical chiral building block for the synthesis of bioactive compounds. Recent studies have highlighted its utility in the development of novel therapeutics, particularly in the areas of antiviral and anticancer drug discovery. This research brief consolidates the latest findings on the synthesis, characterization, and applications of this compound, providing valuable insights for researchers in the field.

The compound (S)-Tert-butyl 2-hydroxy-3-methylbutanoate, with the CAS number 3519-30-0, is a chiral ester that serves as a versatile intermediate in organic synthesis. Its stereochemical purity and functional group compatibility make it an ideal candidate for asymmetric synthesis routes. Recent publications have demonstrated its efficacy in the construction of complex molecular architectures, including peptidomimetics and natural product analogs. The compound's role in facilitating stereoselective reactions has been particularly emphasized, underscoring its importance in modern medicinal chemistry.

Methodological advancements in the synthesis of 3519-30-0 have been a focal point of recent research. A 2023 study published in the Journal of Organic Chemistry detailed an improved enzymatic resolution process that achieves >99% enantiomeric excess (ee) with significantly reduced reaction times. This breakthrough addresses previous challenges in large-scale production while maintaining the compound's high optical purity. Parallel developments in continuous flow chemistry have also been reported, offering enhanced control over reaction parameters and improved yields compared to traditional batch processes.

Pharmaceutical applications of (S)-Tert-butyl 2-hydroxy-3-methylbutanoate have expanded considerably, with several research groups incorporating it into protease inhibitor scaffolds. Its structural features have proven particularly valuable in the design of hepatitis C virus (HCV) NS3/4A protease inhibitors, where the tert-butyl group and hydroxy moiety contribute to both binding affinity and metabolic stability. Recent preclinical studies have shown promising results for derivatives containing this chiral building block, with improved pharmacokinetic profiles compared to earlier generation compounds.

The compound's utility extends beyond traditional small molecule drug development. A 2024 publication in ACS Medicinal Chemistry Letters reported its successful incorporation into PROTAC (Proteolysis Targeting Chimera) molecules, where it serves as a linker component connecting the target-binding moiety to the E3 ligase recruiter. This application capitalizes on the compound's rigidity and stereochemical properties to optimize molecular geometry for effective protein degradation. Such innovative uses demonstrate the growing versatility of 3519-30-0 in contemporary drug discovery paradigms.

Analytical characterization techniques for (S)-Tert-butyl 2-hydroxy-3-methylbutanoate have also seen significant improvements. Advanced chiral HPLC methods coupled with mass spectrometry now enable precise quantification of enantiomeric purity at sub-0.1% impurity levels. These analytical advancements support quality control in pharmaceutical manufacturing and facilitate the compound's use in regulated environments. Recent stability studies have further established optimal storage conditions, with data indicating excellent chemical stability under nitrogen atmosphere at -20°C for extended periods.

Looking forward, the research community anticipates expanded applications of 3519-30-0 in emerging therapeutic areas. Computational modeling studies predict favorable interactions with several disease-relevant protein targets, suggesting potential utility in neurodegenerative disease research. Additionally, the compound's compatibility with green chemistry principles positions it well for sustainable pharmaceutical production. As synthetic methodologies continue to evolve and biological applications diversify, (S)-Tert-butyl 2-hydroxy-3-methylbutanoate remains a compound of significant interest in chemical biology and medicinal chemistry research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3519-30-0)(S)-Tert-butyl 2-hydroxy-3-methylbutanoate
A1228407
Purity:99%
Quantity:5g
Price ($):229
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